molecular formula C20H20O6 B12753449 Teuscordinon CAS No. 76902-35-7

Teuscordinon

Cat. No.: B12753449
CAS No.: 76902-35-7
M. Wt: 356.4 g/mol
InChI Key: XDLLWFPVEHRTIN-XHMIZYAZSA-N
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Description

Teuscordinon is a diterpenoid compound isolated from the plant Teucrium scordium, which belongs to the Lamiaceae family. This compound has garnered interest due to its unique chemical structure and potential biological activities, including antimicrobial, anti-inflammatory, and radioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Teuscordinon can be synthesized through various chemical reactions involving the precursor compounds found in Teucrium scordium. The synthetic route typically involves the isolation of the precursor compounds followed by specific chemical reactions to form the desired diterpenoid structure. The reaction conditions often include the use of solvents such as acetone and reagents like chromium trioxide for oxidation reactions .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Teucrium scordium using solvents such as ethanol or methanol. The plant material is subjected to processes like maceration, percolation, or Soxhlet extraction to obtain the crude extract, which is then purified using chromatographic techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Teuscordinon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Teuscordinon exerts its effects through various molecular targets and pathways. It interacts with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Properties

CAS No.

76902-35-7

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(5'S,6aS,7R,8R,10aR)-5'-(furan-3-yl)-8-methylspiro[1,5,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione

InChI

InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-15H,2,4,7-8,10H2,1H3/t11-,14+,15-,19-,20+/m1/s1

InChI Key

XDLLWFPVEHRTIN-XHMIZYAZSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5

Canonical SMILES

CC1CC(=O)C23COC(=O)C2=CCCC3C14CC(OC4=O)C5=COC=C5

Origin of Product

United States

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